molecular formula C14H13ClFNO3S B6548912 3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide CAS No. 1105234-44-3

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide

Cat. No. B6548912
CAS RN: 1105234-44-3
M. Wt: 329.8 g/mol
InChI Key: FHSDDSHENUCMEF-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. For “3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide”, this would involve a benzene ring substituted with a chloro group at the 3-position, a fluoro group at the 4-position, and a sulfonamide group at the 1-position. The sulfonamide group would be further substituted with a 2-phenoxyethyl group .

Future Directions

The future directions for research on “3-chloro-4-fluoro-N-(2-phenoxyethyl)benzene-1-sulfonamide” could include studying its synthesis, its physical and chemical properties, its reactivity, and its potential applications. This could involve experimental studies to determine its properties and behavior, as well as computational studies to predict its properties and behavior .

properties

IUPAC Name

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c15-13-10-12(6-7-14(13)16)21(18,19)17-8-9-20-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSDDSHENUCMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-phenoxyethyl)benzenesulfonamide

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